RO495 -

RO495

Catalog Number: EVT-1474737
CAS Number:
Molecular Formula: C17H14Cl2N6O
Molecular Weight: 389.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JTE-013

AB1

    Compound Description: AB1 (N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl) urea) is a derivative of JTE-013 designed to overcome the latter's instability issues []. It demonstrates improved S1P2 antagonism compared to JTE-013 and shows enhanced stability and slower clearance in vivo.

2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS)

    Compound Description: AMPBS is a crystalline organic compound synthesized via O-benzenesulfonylation of 2-amino-6-methylpyrimidin-4-ol [, ]. It exhibits interesting intermolecular interactions, particularly C–H···O, N–H···N, and C–H···C hydrogen bonds, contributing to its crystal stability [, ].

2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS)

    Compound Description: DAPBS is another crystalline organic compound prepared through O-benzenesulfonylation of 2,6-diaminopyrimidin-4-ol [, ]. Similar to AMPBS, DAPBS demonstrates significant intermolecular interactions, particularly C–H···O, C–H···N, and C–H···C hydrogen bonds, contributing to its crystal structure stability [, ].

Source

The compound RO495 is synthesized through various chemical methods and is often referenced in studies related to its biological effects and potential applications.

Classification

RO495 falls under the category of synthetic organic compounds, specifically designed for interaction with biological systems. Its classification may vary depending on its specific use, but it is generally recognized as a pharmacologically active agent.

Synthesis Analysis

Methods

The synthesis of RO495 typically involves multi-step organic reactions, which may include:

  • Formation of key intermediates: These are crucial for building the final structure of the compound.
  • Coupling reactions: Often used to link different molecular fragments together.
  • Purification processes: Such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis can be optimized through various techniques to enhance yield and purity. For instance, the use of specific catalysts or solvents can significantly affect the efficiency of the reactions involved.

Molecular Structure Analysis

Structure

RO495 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The exact structure can be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular formula: The precise molecular formula provides insight into the composition of RO495.
  • Molecular weight: This is essential for understanding its pharmacokinetics and dynamics.
Chemical Reactions Analysis

Reactions

RO495 can undergo various chemical reactions, including:

  • Hydrolysis: Involving the reaction with water, which can affect its stability.
  • Oxidation and reduction: These reactions can alter its functional groups and thus its activity.

Technical Details

The conditions under which these reactions occur (e.g., temperature, pH) are critical for controlling the outcome and ensuring reproducibility in experimental settings.

Mechanism of Action

Process

The mechanism of action of RO495 involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.

Data

Research studies often utilize assays to quantify the effect of RO495 on target molecules, providing data on its potency and efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: RO495 is typically presented as a crystalline solid or powder.
  • Solubility: Its solubility in various solvents is crucial for formulation in pharmaceuticals.

Chemical Properties

  • Stability: The stability under different environmental conditions (light, temperature) is essential for storage and handling.
  • Reactivity: Understanding how RO495 reacts with other chemicals helps in predicting its behavior in biological systems.
Applications

RO495 has potential applications in various scientific fields:

  • Pharmacology: As a lead compound for drug development targeting specific diseases.
  • Biochemistry: In studies investigating enzyme mechanisms or cellular pathways.
  • Therapeutics: Potential use in treating conditions that require modulation of specific biological targets.
Introduction

Research Objectives and Scope

The primary research objectives for RO495 focus on:

  • Mechanistic Characterization: Elucidating its binding kinetics and selectivity profile against JAK family kinases (JAK1, JAK2, JAK3, TYK2) using enzymatic and cellular assays [1].
  • Pathway-Specific Targeting: Validating its ability to disrupt TYK2-dependent cytokine signaling cascades (e.g., IL-23, IL-12, Type I interferons) without cross-inhibiting JAK2-mediated hematopoiesis pathways [5] [9].
  • Therapeutic Translation: Evaluating efficacy in preclinical models of psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD) to establish proof-of-concept for immune-mediated disorders [8] [9].The scope excludes clinical safety assessment and dosage optimization, concentrating instead on molecular mechanisms and pathway modulation.

Table 1: Biochemical Profile of RO495

PropertyValue
CAS Number1258296-60-4
Molecular Weight389.24 g/mol
Empirical FormulaC₁₇H₁₄Cl₂N₆O
TYK2 Inhibition (IC₅₀)1.5 nM
Solubility (DMSO)100 mg/mL (256.91 mM)
Selectivity ClassATP-competitive inhibitor

Rationale for Targeting TYK2 in Immune-Mediated Pathways

TYK2 serves as a pivotal regulator in innate and adaptive immunity, mediating signaling downstream of key pro-inflammatory cytokines:

  • Cytokine Specificity: TYK2 pairs with JAK2 or JAK1 to transduce signals for IL-23, IL-12, Type I IFNs (IFN-α/β), and IL-10. These cytokines drive pathogenic processes in psoriasis (IL-23/Th17 axis), SLE (Type I IFN signature), and IBD (IL-12/Th1 activation) [5] [9].
  • Genetic Validation: Loss-of-function mutations in the TYK2 gene (e.g., rs34536443) correlate with significantly reduced risk of autoimmune diseases. Population studies show homozygous carriers exhibit 2–5× lower odds of developing psoriasis, SLE, or Crohn’s disease, confirming TYK2’s role as a genetically validated target [8] [9].
  • Functional Differentiation: Unlike JAK2 (erythropoietin, thrombopoietin signaling) or JAK3 (lymphocyte development), TYK2 is dispensable for hematopoiesis and metabolic functions. Selective inhibition thus offers a favorable risk-benefit profile by sparing vital physiological pathways [5] [9].

Table 2: Disease Risk Modulation by TYK2 Loss-of-Function Variants

DiseaseOdds Ratio (Homozygous)
Psoriasis0.43
Systemic Lupus Erythematosus0.58
Crohn’s Disease0.62
Rheumatoid Arthritis0.71

Data sourced from GWAS of human populations [8] [9]

Historical Context of JAK-STAT Pathway Inhibitors

The therapeutic targeting of JAK-STAT signaling has evolved through distinct generations:

  • First-Generation Pan-JAK Inhibitors (e.g., tofacitinib, ruxolitinib): Developed in the 2010s, these ATP-competitive agents target conserved JH1 catalytic domains across JAK1/JAK2/JAK3. Though clinically effective for rheumatoid arthritis and myeloproliferative disorders, their broad activity correlates with class-wide adverse events (anemia, dyslipidemia, infections) due to JAK2/JAK3 inhibition [2] [4].
  • Second-Generation Selective Agents: Emerged post-2020 to minimize off-target effects. Examples include JAK1-selective filgotinib and JAK3-targeting decernotinib. While safety improved, functional redundancy among JAK1/JAK3 limited efficacy in TYK2-driven pathologies like psoriasis [4] [5].
  • TYK2-Specific Inhibitors: Represented by deucravacitinib (FDA-approved 2022) and RO495, this class exploits structural divergence in TYK2’s regulatory JH2 domain. RO495’s 1.5 nM IC₅₀ against TYK2 contrasts with >100-fold selectivity over JAK2 (>150 nM IC₅₀), demonstrating a paradigm shift toward allosteric or orthosteric agents optimized for spatial discrimination within the JAK family [3] [5] [9].

Table 3: Evolution of JAK-STAT Inhibitors

GenerationRepresentative AgentsPrimary TargetsTherapeutic Limitations
First (2010–2018)Tofacitinib, RuxolitinibJAK1/JAK2/JAK3Hematotoxicity, infections
Second (2019–2022)Filgotinib, DecernotinibJAK1 or JAK3Suboptimal efficacy in IFN-driven diseases
Third (2022–present)RO495, DeucravacitinibTYK2 (JH2 domain)None reported in preclinical studies

Properties

Product Name

RO495

IUPAC Name

N-[2-[(2-amino-6-methylpyrimidin-4-yl)amino]pyridin-4-yl]-2,6-dichlorobenzamide

Molecular Formula

C17H14Cl2N6O

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C17H14Cl2N6O/c1-9-7-14(25-17(20)22-9)24-13-8-10(5-6-21-13)23-16(26)15-11(18)3-2-4-12(15)19/h2-8H,1H3,(H4,20,21,22,23,24,25,26)

InChI Key

LNGDQKGREFSTHB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Synonyms

RO495

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=NC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.